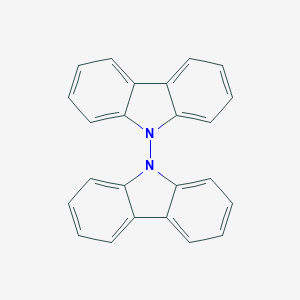

9,9'-Bicarbazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9,9’-Bicarbazole is a derivative of carbazole, a classic tricyclic aromatic compound . It has been widely used in organic optoelectronics . Appropriate functionalization on its aromatic rings significantly increases the possibilities for its application as an optoelectronic material . The compound has a molecular formula of C24H16N2 and a molecular weight of 332.4 .

Synthesis Analysis

The synthesis of 9,9’-Bicarbazole derivatives involves an intermolecular N–N coupling reaction of 9,9’-bicarbazoles . This process leads to structural diversity and substantially enriches its functionality .Molecular Structure Analysis

The molecular structure of 9,9’-Bicarbazole is designed with D-A type molecular structure . The temperature activated delayed fluorescent (TADF) molecules of 9,9’-Bicarbazole were theoretically simulated .Chemical Reactions Analysis

9,9’-Bicarbazole undergoes various chemical reactions to form different derivatives . For instance, two 9,9’-bicarbazole derivatives, 3,3’-di(10H-phenoxazin-10-yl)-9,9’-bicarbazole and 3,3’-di(10H-phenothiazin-10-yl)-9,9’-bicarbazole, have been designed and prepared for use as host materials for green and red OLEDs .Physical And Chemical Properties Analysis

9,9’-Bicarbazole has a density of 1.3±0.1 g/cm3, a boiling point of 598.8±32.0 °C at 760 mmHg, and a flash point of 315.9±25.1 °C. It has a molar refractivity of 104.9±0.5 cm3, a polar surface area of 21 Å2, and a molar volume of 263.2±7.0 cm3.作用机制

安全和危害

未来方向

The 9,9’-Bicarbazole derivatives show promising performance as host materials for green and red organic light-emitting diodes . They offer a novel platform for efficient OLED design . This discovery provides new design concepts for acid/base-regulated organic electron transfer systems, chemical reagents, or organic materials .

属性

CAS 编号 |

1914-12-1 |

|---|---|

产品名称 |

9,9'-Bicarbazole |

分子式 |

C24H16N2 |

分子量 |

332.4 g/mol |

IUPAC 名称 |

9-carbazol-9-ylcarbazole |

InChI |

InChI=1S/C24H16N2/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H |

InChI 键 |

WYGGOFSDWWYNJD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2N4C5=CC=CC=C5C6=CC=CC=C64 |

规范 SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2N4C5=CC=CC=C5C6=CC=CC=C64 |

其他 CAS 编号 |

1914-12-1 |

同义词 |

N,N'-dicarbazyl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)

![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)

![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)